![molecular formula C14H20BrNOSi B8092487 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole](/img/structure/B8092487.png)
4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole
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Overview
Description
4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a bromine atom at the 4-position and a trimethylsilyl-ethoxy-methyl group at the 1-position makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole typically involves the following steps:
Protection of the Indole Nitrogen: The indole nitrogen is protected by reacting it with a trimethylsilyl-ethoxy-methyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques like column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and protection reactions, followed by purification using industrial-scale chromatography or crystallization techniques. The specific conditions and reagents used may vary depending on the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Deprotection: The trimethylsilyl-ethoxy-methyl group can be removed under acidic or basic conditions to yield the free indole.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Deprotection: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction reactions can modify the indole ring structure.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for several applications across different fields:
Medicinal Chemistry
- Drug Discovery : 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole is studied for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways. Its structural features may facilitate interactions with biological targets, modulating their activity effectively .
- Anticancer Activity : Research suggests that this compound may exhibit anticancer properties by inhibiting key signaling pathways in cancer cells. Its ability to interact with various molecular targets positions it as a candidate for further investigation in cancer therapeutics .
Organic Synthesis
- Building Block : The compound serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including substitution and oxidation reactions, making it useful in the development of pharmaceuticals and agrochemicals .
- Functionalization : The bromine atom allows for substitution reactions with nucleophiles such as amines or thiols, enabling the creation of diverse derivatives that may have enhanced properties or activities .
Biological Research
- Biological Activity Studies : Investigations into the biological activities of this compound focus on its potential antimicrobial and anti-inflammatory properties. Its interaction with cellular targets suggests it could play a role in modulating immune responses or inhibiting microbial growth .
- Mechanism of Action : Understanding how this compound interacts with biological systems is crucial. It may affect enzyme activity or receptor binding, leading to downstream effects that could be beneficial in therapeutic contexts .
Mechanism of Action
The mechanism of action of 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-indole: Lacks the trimethylsilyl-ethoxy-methyl group, making it less versatile in certain synthetic applications.
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Uniqueness
4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole is unique due to the presence of both the bromine atom and the trimethylsilyl-ethoxy-methyl group
Biological Activity
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole is a synthetic compound belonging to the indole family, notable for its diverse biological activities. Its unique structure, which includes a bromine atom and a trimethylsilyl ethoxy methyl group, influences its chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.
- Molecular Formula : C14H20BrNOSi
- Molar Mass : 326.3 g/mol
The presence of the trimethylsilyl group enhances lipophilicity, potentially improving cellular uptake and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Pathogen Type | Minimum Inhibitory Concentration (MIC) |
---|---|
Gram-positive Bacteria | < 32 μg/mL |
Gram-negative Bacteria | < 64 μg/mL |
This data suggests that the compound could serve as a lead in developing new antimicrobial agents .
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly in inhibiting cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Case Study:
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated:
- IC50 : 15 μM after 48 hours of treatment.
- Induction of apoptosis was confirmed through Annexin V staining and caspase activity assays.
These findings highlight the compound's potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Experimental models have reported decreased levels of pro-inflammatory cytokines upon treatment with this compound.
Research Findings:
- Cytokine Reduction : IL-6 and TNF-alpha levels were significantly reduced in LPS-stimulated macrophages treated with the compound.
- Dose Response : A dose-dependent response was observed, with higher concentrations leading to greater reductions in inflammatory markers.
This suggests that the compound may be beneficial in treating inflammatory diseases .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets such as enzymes and receptors involved in key signaling pathways.
Potential Targets:
- Enzymes : Inhibition of kinases involved in cancer cell signaling.
- Receptors : Modulation of inflammatory pathways through receptor interaction.
These interactions may lead to altered cellular responses, contributing to the observed biological activities .
Properties
IUPAC Name |
2-[(4-bromoindol-1-yl)methoxy]ethyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNOSi/c1-18(2,3)10-9-17-11-16-8-7-12-13(15)5-4-6-14(12)16/h4-8H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHAPXWTXSCOTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C1C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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